HIV Protease Substrate VI

Descripción general

Descripción

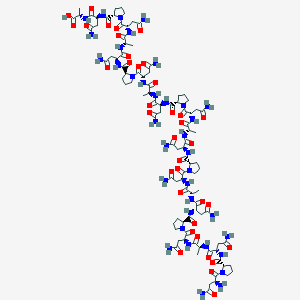

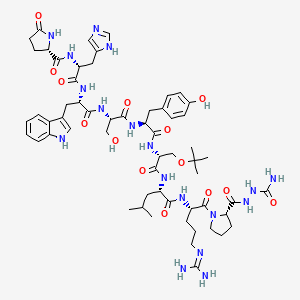

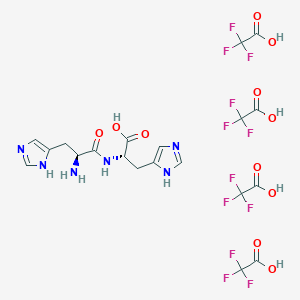

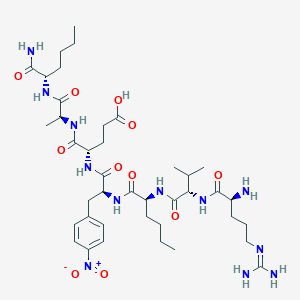

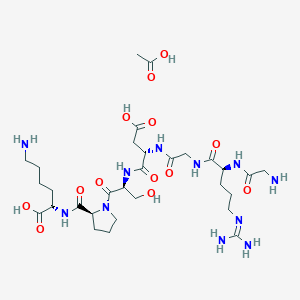

HIV Protease Substrate VI is a compound with the molecular formula C40H66N12O11 . It is also known by other names such as Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2 and HY-P4466 . It is used as a substrate for HIV-1 and HIV-2 proteases .

Synthesis Analysis

Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .

Molecular Structure Analysis

The molecular weight of this compound is 891.0 g/mol . The InChIKey of the compound is SKVRTIXPQZQNMQ-APYWWOEASA-N . The compound has a complex structure with multiple functional groups . The structure and activities of HIV protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years .

Chemical Reactions Analysis

HIV-1 protease plays a crucial role in the maturation of the virus. The study of substrate specificity of HIV-1 PR strives to increase our understanding of how HIV-1 PR recognizes its various cleavage sites . The development of safer and potentially promising protease inhibitors is eagerly needed .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C40H66N12O11, molecular weight 891.0 g/mol, and various synonyms . The compound has a complex structure with multiple functional groups .

Mecanismo De Acción

Target of Action

The primary target of the HIV Protease Substrate VI is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV virus. It is responsible for cleaving a viral polyprotein precursor into individual mature proteins, which are necessary for the proper assembly and maturation of infectious virions .

Mode of Action

The this compound interacts with the HIV-1 protease by fitting into the active site of the enzyme . The preferred cleavage site for this enzyme is the N-terminal side of proline residues, especially between phenylalanine and proline or tyrosine and proline . The substrate binding to the protease causes conformational changes that bring the substrate to the position of a water molecule, which then acts as a nucleophile to the substrate .

Biochemical Pathways

The action of this compound affects the life cycle of the HIV virus. The HIV virus belongs to the class of retroviruses, which carry genetic information in the form of RNA. The virus infects T cells that carry the CD4 antigen on their surface. As the virus enters a cell, its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . HIV protease, the third virally encoded enzyme, is required in this step to cleave a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell .

Pharmacokinetics

It is known that hiv protease inhibitors, which have a similar mode of action, can alter metabolic clearance by both inhibiting a wide variety of cytochrome p450 (cyp) enzymes and inducing the expression of phase ii enzymes such as glucuronidation .

Result of Action

The action of this compound results in the cleavage of the viral polyprotein precursor into individual mature proteins. This is a crucial step in the life cycle of the HIV virus, as it allows for the proper assembly and maturation of infectious virions . In addition to cleaving viral precursors, HIV-1 PR also cleaves host cell proteins, leading to both necrotic cell death and apoptotic cell death of the infected CD4+ T-cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound due to potential drug-drug interactions . Additionally, the presence of mutations in the HIV-1 protease can lead to resistance to this compound . The pH and temperature of the environment can also influence the stability and efficacy of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HIV Protease Substrate VI has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively easy to detect the cleavage of the substrate using fluorescence microscopy. However, it is important to note that this compound is not a perfect substrate, as it is not cleaved by all HIV-1 proteases. In addition, it is not always possible to detect the cleavage of the substrate using fluorescence microscopy, as the fluorophore can be lost during the cleavage process.

Direcciones Futuras

There are several potential future directions for the use of HIV Protease Substrate VI. One potential direction is to develop new substrates that are cleaved by a wider range of HIV-1 proteases. Another potential direction is to develop new fluorophores that are more stable and can be more easily detected using fluorescence microscopy. Finally, there is potential to use this compound to study the effects of other drugs, such as antiviral drugs, on the cleavage of proteins.

Métodos De Síntesis

HIV Protease Substrate VI is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a chemical method used to synthesize peptides from amino acids. The synthesis is carried out on a solid support, such as a resin or an insoluble polymer. The peptide is synthesized by adding one amino acid at a time to the solid support, and then coupling it to the next amino acid in the sequence. After the peptide is synthesized, it is cleaved from the solid support and purified.

Aplicaciones Científicas De Investigación

HIV Protease Substrate VI is used in scientific research to study the mechanism of action of HIV-1 protease and its ability to cleave proteins. It is also used to study the effects of HIV-1 protease inhibitors on the cleavage of proteins. This compound has been used in studies to examine the effects of HIV-1 protease inhibitors on the cleavage of various proteins, including Gag, Pol, and Env. This compound has also been used to study the effects of HIV-1 protease inhibitors on the activity of other proteins, such as reverse transcriptase and integrase.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

HIV Protease Substrate VI interacts with the HIV-1 protease, an enzyme that cleaves the viral polyproteins at specific sites, allowing the formation of mature and infectious virions . The substrate binds to the enzyme through a hydrogen bond to aspartic acid 30 on one chain of the enzyme, further stabilized by bondage to the glycine-rich region in the flap of the same monomer .

Cellular Effects

The interaction of this compound with HIV-1 protease has profound effects on cellular functions. The protease cleaves host cell proteins, leading to both necrotic and apoptotic cell death of the infected CD4+ T-cell .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the active site of the HIV-1 protease. Asp-25′ exists in the unprotonated state upon binding to the substrate, while the proton on Asp-25 is positioned to hydrogen bond to the carbonyl oxygen of the substrate .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change due to factors such as the product’s stability and degradation. Current research is focused on predicting HIV-1 protease cleavage sites, which is crucial for designing effective inhibitors against HIV-1 viruses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the HIV life cycle. The HIV-1 protease processes the viral polyproteins at specific cleavage sites, allowing the formation of mature and infectious virions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to the conformational dynamics of the HIV-1 protease. The flexibility of the flaps of the protease controls the access of substrates and inhibitors to the active site .

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with the HIV-1 protease. The protease is required to cleave a viral polyprotein precursor into individual mature proteins, which then assemble at the cell surface into new virions .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O11/c1-6-8-12-27(33(42)55)47-34(56)23(5)46-36(58)29(18-19-31(53)54)48-38(60)30(21-24-14-16-25(17-15-24)52(62)63)50-37(59)28(13-9-7-2)49-39(61)32(22(3)4)51-35(57)26(41)11-10-20-45-40(43)44/h14-17,22-23,26-30,32H,6-13,18-21,41H2,1-5H3,(H2,42,55)(H,46,58)(H,47,56)(H,48,60)(H,49,61)(H,50,59)(H,51,57)(H,53,54)(H4,43,44,45)/t23-,26-,27-,28-,29-,30-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRTIXPQZQNMQ-APYWWOEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)

![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)